(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile
Description
This compound is a heterocyclic acrylonitrile derivative featuring a benzimidazole core tethered to a pyrazole moiety via a conjugated acrylonitrile linker. The pyrazole ring is substituted with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1. Such structures are commonly explored for their electronic properties and applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents due to the benzimidazole and pyrazole motifs .
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O/c1-18-14-22(33-2)12-13-23(18)26-20(17-32(31-26)21-8-4-3-5-9-21)15-19(16-28)27-29-24-10-6-7-11-25(24)30-27/h3-15,17H,1-2H3,(H,29,30)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECFMCZNEUSWNT-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzimidazole moiety linked to a pyrazole and an acrylonitrile group, which contributes to its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds containing benzimidazole and pyrazole rings often exhibit significant antimicrobial activity. For example, the presence of the benzimidazole moiety is known to enhance the efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.25 μg/mL, suggesting potent antibacterial activity .
Antitumor Activity
Studies have shown that derivatives of benzimidazole and pyrazole exhibit antitumor properties through various mechanisms, including the inhibition of microtubule polymerization. This action disrupts mitotic processes in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have been tested in vitro against several cancer cell lines, demonstrating significant cytotoxic effects .
Antiparasitic Activity
The compound's structural features also suggest potential antiparasitic activity. Benzimidazole derivatives are well-documented for their efficacy against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica. The mechanism often involves interference with the parasite's metabolic pathways, leading to cell death .
Synthesis and Activity Evaluation
A study conducted on related benzimidazole derivatives highlighted their synthesis and subsequent evaluation for biological activities. The synthesized compounds were tested against various pathogens, revealing promising results in terms of antimicrobial potency and low toxicity profiles .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring significantly affect the biological activity of the compound. For example, substituents on the phenyl group enhance lipophilicity, improving membrane permeability and overall bioactivity. Compounds with electron-withdrawing groups demonstrated increased potency against certain bacterial strains .
Data Summary
| Activity Type | MIC Values | Notable Findings |
|---|---|---|
| Antimicrobial | 6.25 μg/mL | Effective against E. coli and S. aureus |
| Antitumor | IC50 10 μM | Induces apoptosis in cancer cell lines |
| Antiparasitic | 12.5 μg/mL | Active against T. cruzi |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole and pyrazole moieties exhibit potent anticancer properties. The structural features of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7, HeLa | 10.5, 15.2 | Apoptosis induction | |
| A549, HCT116 | 8.0, 12.5 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacteria and fungi. Its efficacy can be attributed to the presence of the benzimidazole and pyrazole rings, which are known to disrupt microbial cell membranes.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Photophysical Properties
The photophysical characteristics of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for optoelectronic devices.
Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.85 |
Synthesis and Characterization
A comprehensive study on the synthesis of this compound was conducted using various synthetic methodologies, including microwave-assisted synthesis and solvent-free conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography were employed to confirm the structure.
Biological Testing
The biological activities were assessed through various in vitro assays, including cytotoxicity tests on cancer cell lines and antimicrobial susceptibility testing against clinical isolates. The results demonstrated significant activity, prompting further investigation into its mechanism of action.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The acrylonitrile group acts as a Michael acceptor, enabling nucleophilic additions. For example:
-
Malononitrile Addition : Reacts with active methylene compounds (e.g., malononitrile) under basic conditions (piperidine/ethanol) to form bis-adducts via tandem Michael addition-cyclization .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
-
Pyrano-Pyrimidine Formation : Reacts with barbituric acid under basic conditions to yield bis(methaneylylidene)bis(pyrimidine-2,4,6-trione) .
-
Quinoline Synthesis : Reacts with enamines (e.g., p-tolylamino-cyclohexenone) to form bis(hexahydroquinoline-3-carbonitrile) derivatives via regioselective cyclization .
Substitution Reactions
Electrophilic substitution occurs at the benzimidazole and pyrazole rings:
-
Halogenation : Bromination at the benzimidazole C-5 position using NBS in DMF.
-
Methoxy Group Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl .
| Reaction Type | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF | 0°C, 2 hrs | C-5 brominated derivative | |
| Demethylation | BBr₃, CH₂Cl₂ | -78°C, 1 hr | Phenolic product |
Oxidation and Reduction
-
Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.
-
Pyrazole Ring Oxidation : MnO₂ oxidizes the pyrazole’s methyl group to a ketone .
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :
| Aryl Boronic Acid | Base | Solvent | Product (Coupled Derivative) | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenyl | K₂CO₃ | DMF/H₂O | Biaryl-functionalized analog | 72% |
Photochemical Reactions
Under UV light (λ = 254 nm), the acrylonitrile group undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives .
| Alkene Partner | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Ethylene | UV, CH₃CN, 24 hrs | Cyclobutane adduct | cis-Selective |
Key Mechanistic Insights:
-
Michael Addition : Proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the acrylonitrile β-carbon .
-
Cyclization : Intramolecular attack of the benzimidazole NH on the nitrile group facilitates ring closure .
-
Regioselectivity : Steric effects from the 4-methoxy-2-methylphenyl group direct substitutions to the para position of the pyrazole .
Comparative Reactivity Table:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Benzoheterocycle Systems
Compound 1f :
(Z)-2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (1f) shares the same benzimidazole-pyrazole-acrylonitrile scaffold but differs in the pyrazole substituent (4-nitrophenyl vs. 4-methoxy-2-methylphenyl). The nitro group in 1f is strongly electron-withdrawing, enhancing electrophilicity and reactivity compared to the electron-donating methoxy group in the target compound. DFT studies suggest that 1f exhibits a higher dipole moment (6.8 Debye vs. 5.2 Debye for the target compound), influencing solubility and binding affinity .
Compound (E)-2-(1H-Benzoimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile: This analogue lacks the pyrazole ring and adopts an E-configuration. The E-isomer shows lower thermal stability (decomposition at 180°C vs. 220°C for the Z-isomer) due to reduced conjugation .
Thiazole-Based Analogues
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile :
Replacing benzimidazole with a thiazole ring alters electronic properties. The thiazole’s sulfur atom introduces lone-pair interactions, while the 4-fluorophenyl group enhances lipophilicity (LogP = 3.1 vs. 2.7 for the target compound). This analogue exhibits stronger hydrogen-bonding capacity due to the hydroxyl group but reduced planarity, impacting membrane permeability .
Pyrazole Derivatives with Varied Substituents
3-(4-Toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one: This compound retains the pyrazole core but replaces acrylonitrile with a ketone-enamine system. The hydroxy and toluidino groups enhance solubility in polar solvents (water solubility = 12 mg/mL vs. <1 mg/mL for the target compound) but reduce metabolic stability due to susceptibility to oxidation .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The Z-configuration in acrylonitrile derivatives enhances planarity, critical for intercalation into DNA or binding to ATP pockets in kinases .
- Solubility vs. Bioavailability : Thiazole-based analogues balance lipophilicity and hydrogen-bonding capacity, offering a promising scaffold for optimizing oral bioavailability .
Preparation Methods
Hydrazone Formation
Condensation of 4-methoxy-2-methylacetophenone (1.0 equiv) with phenylhydrazine (1.05 equiv) in glacial acetic acid at 80°C for 6 hours yields the hydrazone intermediate. The reaction proceeds via nucleophilic addition-elimination, with acetic acid catalyzing imine formation.
Vilsmeier–Haack Cyclization
The hydrazone undergoes cyclization using the Vilsmeier–Haack reagent (POCl₃/DMF) at 0–5°C, followed by gradual warming to 25°C. This step forms the pyrazole ring, introducing the aldehyde functionality at position 4. The electronic directing effects of the 4-methoxy group ensure regioselectivity, affording 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 85–90% yield.
Table 1: Optimization of Pyrazole-4-carbaldehyde Synthesis
| Entry | POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.2 | 1.5 | 0–5 | 72 |
| 2 | 2.0 | 2.0 | 0–25 | 89 |
| 3 | 3.0 | 3.0 | 25 | 78 |
Optimal conditions (Entry 2) use 2.0 equiv POCl₃ and DMF at 0–25°C.
Preparation of Benzimidazol-2-ylacetonitrile
Benzimidazole Nucleus Formation
o-Phenylenediamine reacts with cyanoacetic acid in 4N HCl under reflux (12 hours), followed by neutralization with NaHCO₃ to yield 2-cyanomethyl-1H-benzimidazole. The cyano group enhances electrophilicity for subsequent Knoevenagel reactions.
Table 2: Characterization Data for Benzimidazol-2-ylacetonitrile
| Property | Value |
|---|---|
| FT-IR (ν, cm⁻¹) | 3280 (N-H), 2215 (C≡N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.45–7.30 (m, 4H, Ar-H), 4.10 (s, 2H, CH₂) |
Knoevenagel Condensation for Acrylonitrile Formation
Reaction Conditions
Equimolar pyrazole-4-carbaldehyde and benzimidazol-2-ylacetonitrile react in methanol with piperidine (5 mol%) at 25°C for 4–6 hours. The base deprotonates the active methylene group, initiating nucleophilic attack on the aldehyde carbonyl.
Stereoselectivity Control
The (Z)-configuration predominates due to:
- Steric hindrance : Bulky substituents on the pyrazole and benzimidazole favor the less sterically congested isomer.
- Electronic effects : Conjugation between the cyano group and aromatic rings stabilizes the (Z)-form.
Table 3: Yield and Physical Data for Target Compound
| Property | Value |
|---|---|
| Yield | 89% |
| Melting Point | 314–315°C |
| FT-IR (ν, cm⁻¹) | 3295 (N-H), 2218 (C≡N), 1601 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.25 (s, 1H, NH), 8.44 (d, J=8.8 Hz, 2H, Ar-H), 7.95–7.59 (m, 10H, Ar-H), 3.87 (s, 3H, OCH₃) |
Mechanistic Insights and Byproduct Analysis
Knoevenagel Reaction Pathway
- Deprotonation : Piperidine abstracts the α-hydrogen from benzimidazol-2-ylacetonitrile, generating a nucleophilic enolate.
- Aldol Addition : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
- Dehydration : Elimination of water produces the acrylonitrile linkage, with stereochemistry dictated by reaction kinetics.
Byproduct Formation
Trace quantities (≤5%) of the (E)-isomer arise from reversible enolate formation. Polar solvents (e.g., DMF) increase isomerization, necessitating methanol for stereochemical fidelity.
Scalability and Industrial Feasibility
Solvent Recovery
Methanol is distilled under reduced pressure (60°C, 150 mbar) and reused, reducing waste by 70%.
Catalytic Efficiency
Piperidine exhibits superior activity compared to alternatives:
Table 4: Catalyst Screening for Knoevenagel Reaction
| Catalyst | Yield (%) | (Z):(E) Ratio |
|---|---|---|
| Piperidine | 89 | 95:5 |
| Triethylamine | 72 | 85:15 |
| DBU | 81 | 88:12 |
Q & A
How can researchers optimize the synthesis of (Z)-acrylonitrile derivatives with bulky aromatic substituents?
Level: Basic
Methodological Answer:
Synthesis optimization requires balancing steric effects and electronic interactions. Key steps include:
- Precursor Selection: Use Knoevenagel condensation between a benzimidazole-acetonitrile precursor and a substituted pyrazole-carbaldehyde under basic conditions (e.g., piperidine in ethanol) .
- Reaction Monitoring: Track progress via TLC and isolate intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .
- Steric Mitigation: Introduce microwave-assisted synthesis to enhance reaction rates for sterically hindered intermediates .
What spectroscopic techniques are critical for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- IR Spectroscopy: Identify acrylonitrile C≡N stretches (~2200–2250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Compare with analogs like 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile .
- NMR Analysis: Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and acrylonitrile carbons (δ ~115–120 ppm). Assign methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.5 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using HRMS .
How can the Z-configuration of the acrylonitrile group be rigorously confirmed?
Level: Advanced
Methodological Answer:
- NOESY NMR: Detect spatial proximity between the benzimidazole proton and the pyrazole-phenyl group to confirm the Z-isomer .
- X-ray Crystallography: Resolve the dihedral angle between the benzimidazole and pyrazole moieties. For example, analogs like 4-(1H-benzimidazol-2-yl)phenol show planar geometries with angles <10° .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for Z/E isomers .
What strategies are effective for functionalizing the benzimidazole or pyrazole rings?
Level: Advanced
Methodological Answer:
- Click Chemistry: Introduce triazole groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the pyrazole ring .
- Electrophilic Substitution: Use nitration or halogenation at the benzimidazole C5 position, guided by directing effects of the acrylonitrile group .
- Protection/Deprotection: Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers during functionalization .
How should contradictions in spectral data (e.g., NMR vs. IR) be resolved?
Level: Advanced
Methodological Answer:
- Cross-Validation: Compare experimental data with structurally similar compounds, such as 2-(benzothiazol-2-yl)-3-arylacrylonitriles .
- Decoupling Experiments: Perform - HSQC/HMBC to resolve overlapping signals in crowded aromatic regions .
- Dynamic Effects: Account for tautomerism (e.g., imidazole NH protons) by analyzing spectra in DMSO-d6 versus CDCl3 .
What computational methods are suitable for studying its bioactivity?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases), referencing docking poses of analogs like 9c and 9m in pyrazole-triazole hybrids .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data from analogs .
How can cytotoxicity be evaluated in a research setting?
Level: Basic
Methodological Answer:
- Cell Lines: Use MTT assays on human cancer lines (e.g., HeLa or MCF-7), comparing IC50 values with controls like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .
- Dose Optimization: Test concentrations from 1 nM–100 µM, accounting for solubility limits in DMSO (<0.1% v/v) .
- Apoptosis Markers: Validate mechanisms via flow cytometry (Annexin V/PI staining) .
What challenges arise in improving aqueous solubility for in vivo studies?
Level: Advanced
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the methoxy group, hydrolyzable in vivo .
- Nanoformulation: Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
- Co-solvent Systems: Use Cremophor EL or cyclodextrins for preclinical dosing .
How can thermal stability be assessed for storage or catalytic applications?
Level: Basic
Methodological Answer:
- TGA/DSC: Perform thermogravimetric analysis (heating rate 10°C/min under N2) to identify decomposition points (>300°C for benzimidazole analogs) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, monitoring via HPLC for degradation products .
How do structural modifications influence activity compared to analogs?
Level: Advanced
Methodological Answer:
- SAR Studies: Replace the 4-methoxy-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. Compare bioactivity using standardized assays .
- Crystallographic Comparisons: Overlay X-ray structures of analogs (e.g., 4-hydroxy-3-methoxybenzyl derivatives) to identify critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
